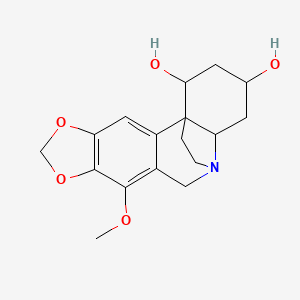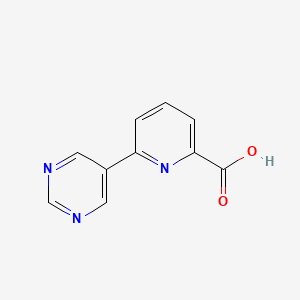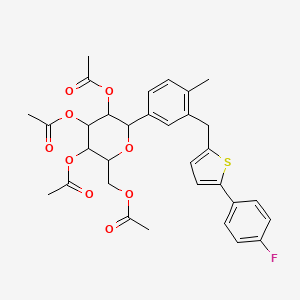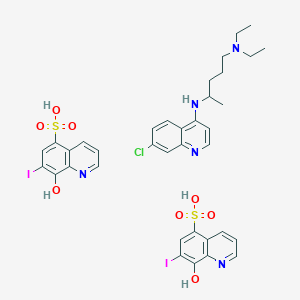![molecular formula C12H11NO2S B15126621 5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)
5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chuangxinmycin is an antibiotic isolated from the microorganism Actinoplanes tsinanensis in the 1970s. It possesses a unique indole-dihydrothiopyran heterocyclic skeleton . Chuangxinmycin has demonstrated in vitro antibacterial activity and in vivo efficacy in mouse infection models, as well as preliminary clinical trials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of Chuangxinmycin involves a series of biochemical reactions. The biosynthetic gene cluster responsible for its production has been identified and cloned . The process includes the conversion of L-tryptophan to seco-chuangxinmycin through various biochemical steps, utilizing a sulfur transfer system .
Industrial Production Methods
Industrial production of Chuangxinmycin can be achieved through fermentation processes using Actinoplanes tsinanensis. The fermentation and isolation procedures involve cultivating the microorganism under specific conditions to maximize the yield of Chuangxinmycin .
Análisis De Reacciones Químicas
Types of Reactions
Chuangxinmycin undergoes several types of chemical reactions, including:
Oxidation: Involves the formation of the dihydrothiopyran ring.
Sulfur Transfer: A unique sulfur-transfer reaction catalyzed by a deubiquitinase-like sulfurtransferase.
Common Reagents and Conditions
Common reagents used in the synthesis of Chuangxinmycin include sulfur carrier proteins and cytochrome P450 enzymes . The reaction conditions typically involve enzymatic catalysis under controlled temperature and pH.
Major Products
The major product formed from these reactions is Chuangxinmycin itself, characterized by its indole-dihydrothiopyran skeleton .
Aplicaciones Científicas De Investigación
Chuangxinmycin has a wide range of scientific research applications:
Mecanismo De Acción
Chuangxinmycin exerts its effects by selectively inhibiting bacterial tryptophanyl-tRNA synthetase . This inhibition disrupts protein synthesis in bacteria, leading to their death. The molecular targets involved include the active site of the tryptophanyl-tRNA synthetase enzyme .
Comparación Con Compuestos Similares
Chuangxinmycin is unique due to its indole-dihydrothiopyran skeleton and selective inhibition of bacterial tryptophanyl-tRNA synthetase . Similar compounds include:
Selenocysteine: An organoselenium compound with distinct chemical properties.
Selenomethionine: Another organoselenium compound with unique biological functions.
Chuangxinmycin stands out due to its specific sulfur incorporation mechanism and its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C12H11NO2S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15) |
Clave InChI |
DKHFLDXCKWDVMF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)

![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)
![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)





![2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide](/img/structure/B15126631.png)


